
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
概要
説明
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrClFNO4S. It is a derivative of benzene, characterized by the presence of bromine, fluorine, nitro, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
作用機序
Target of Action
The primary targets of 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride are likely to be benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization that can occur after a reaction .
Mode of Action
The compound can participate in nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the molecule . The exact mode of action can depend on the specific structure of the target molecule. For example, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, it can influence the synthesis of benzene derivatives through electrophilic aromatic substitution . This is a reaction in which an electrophile replaces a hydrogen atom in an aromatic system .
Result of Action
The result of the compound’s action can vary depending on the specific context. In general, its reaction with a target molecule can lead to the formation of a new compound with altered properties . For example, in a nucleophilic substitution reaction, the introduction of a new group can significantly change the chemical behavior of the molecule .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the strength of the nucleophile .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps, starting from benzene derivatives. One common method includes:
Nitration: Benzene is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrobenzene derivative is then brominated using bromine in the presence of a catalyst like iron bromide.
Fluorination: The bromonitrobenzene is fluorinated using a fluorinating agent such as potassium fluoride.
Sulfonylation: Finally, the fluorobromonitrobenzene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques ensures high purity and yield.
化学反応の分析
Types of Reactions
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, it can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of catalysts.
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin chloride.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Reduction Reactions: Products include amino-substituted benzene derivatives.
科学的研究の応用
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is used in various scientific research fields:
Biology: In the synthesis of biologically active molecules and as a precursor for pharmaceuticals.
Medicine: In the development of drugs and therapeutic agents.
Industry: Used in the production of dyes, pigments, and agrochemicals.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-fluoro-4-nitrobenzene-1-sulfonyl chloride
- 3-Bromo-2-chloro-5-nitrobenzene-1-sulfonyl chloride
- 3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonic acid
Uniqueness
3-Bromo-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is unique due to the specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro and sulfonyl chloride groups, makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
特性
IUPAC Name |
3-bromo-2-fluoro-5-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-4-1-3(10(11)12)2-5(6(4)9)15(8,13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJMKJDMCZOXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


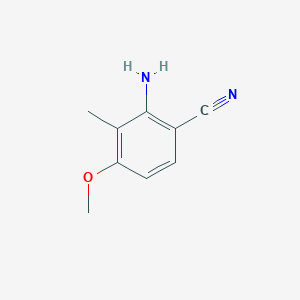
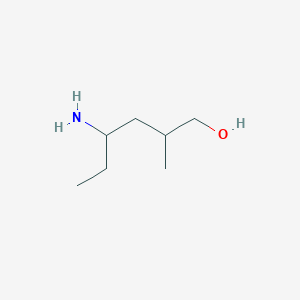
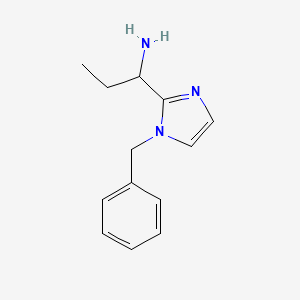
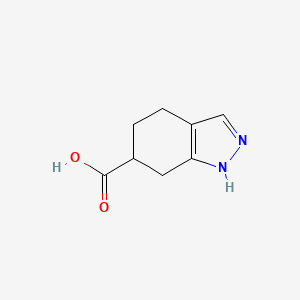
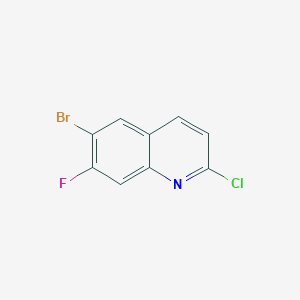
![1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B1374145.png)
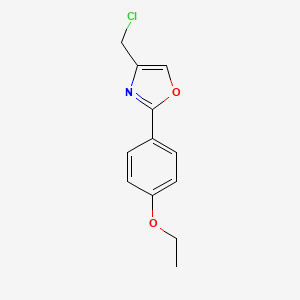
![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)
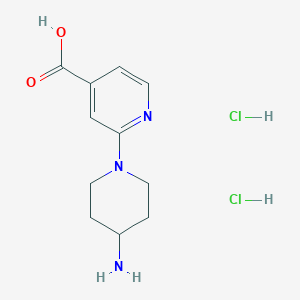
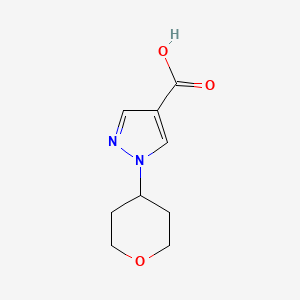
![1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1374157.png)
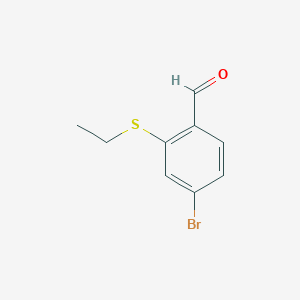
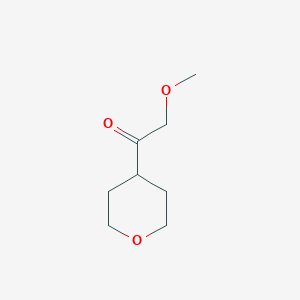
![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)
